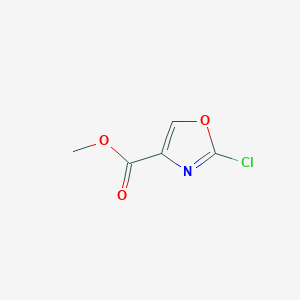

Methyl 2-chlorooxazole-4-carboxylate

描述

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a prominent structural motif in medicinal chemistry and materials science. numberanalytics.comtandfonline.com Oxazole derivatives are found in a vast number of natural products, many of which are isolated from marine microorganisms. lifechemicals.com The interest in these compounds has grown exponentially since their discovery due to their wide range of biological activities. numberanalytics.comnih.gov

Oxazole-based structures are known to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties. museonaturalistico.it This diverse pharmacological profile has established the oxazole nucleus as a vital scaffold for the development of novel therapeutic agents. numberanalytics.commuseonaturalistico.it In medicinal chemistry, the oxazole ring is often used as a bioisostere for ester or amide functionalities, and its rigid, planar structure can facilitate specific interactions with biological targets like enzymes and receptors. tandfonline.comprinceton.edu The versatility of the oxazole core makes it an attractive starting point for synthesizing complex molecules and new drug candidates. nih.govmuseonaturalistico.it

Overview of Halogenated Oxazole Building Blocks in Synthetic Chemistry

Halogenated organic compounds, particularly those containing chlorine, are crucial intermediates in the synthesis of pharmaceuticals. nih.gov The introduction of a halogen atom, such as chlorine, onto an oxazole ring significantly enhances its synthetic utility. The halogen acts as a versatile handle, enabling a wide array of chemical transformations.

Specifically, a chloro-substituent at the C2-position of the oxazole ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. pharmaguideline.com More importantly, halogenated oxazoles are key substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This capability allows chemists to forge new carbon-carbon bonds, linking the oxazole core to other molecular fragments to build more complex architectures. researchgate.netnih.gov For instance, the closely related compound, ethyl 2-chlorooxazole-4-carboxylate, has been demonstrated as a versatile intermediate for creating a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling sequences. nih.gov This strategic functionalization is fundamental to modern drug discovery and the synthesis of highly tailored organic materials.

Research Trajectory and Future Perspectives of Methyl 2-chlorooxazole-4-carboxylate

This compound is classified as a heterocyclic building block, valued for its potential in creating more complex, functionalized molecules. bldpharm.com While specific, large-scale applications of this particular methyl ester are not extensively documented in dedicated studies, its research trajectory is intrinsically linked to the broader advancements in oxazole chemistry and the use of its ethyl ester analog. nih.gov

Future research involving this compound is likely to focus on its role as a versatile reagent in several key areas:

Combinatorial Chemistry and Drug Discovery: Its structure is ideal for generating libraries of diverse oxazole derivatives. The reactive chloro and ester groups allow for sequential or one-pot modifications, enabling the rapid synthesis of numerous compounds for high-throughput screening against various biological targets. mdpi.comorganic-chemistry.org

Development of Novel Synthetic Methodologies: The compound serves as an excellent substrate for developing and optimizing new cross-coupling reactions or other functionalization techniques. chemrxiv.orgchemrxiv.org As synthetic methods evolve to become milder and more efficient, the utility of building blocks like this compound will expand. chemrxiv.org

Materials Science: Arylated oxazoles can possess interesting fluorescence properties. researchgate.net This suggests that derivatives synthesized from this compound could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging.

The continued interest in oxazole-based compounds for pharmaceuticals ensures that versatile building blocks like this compound will remain relevant and valuable to the synthetic chemistry community. tandfonline.comnih.gov

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 934236-35-8 | sigmaaldrich.com |

| Molecular Formula | C₅H₄ClNO₃ | sigmaaldrich.comalfa-chemistry.com |

| Molecular Weight | 161.54 g/mol | sigmaaldrich.comalfa-chemistry.com |

| IUPAC Name | methyl 2-chloro-1,3-oxazole-4-carboxylate | alfa-chemistry.com |

| SMILES String | O=C(OC)C1=COC(Cl)=N1 | sigmaaldrich.com |

| InChI Key | GMAOHBOUJBPEKY-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

methyl 2-chloro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAOHBOUJBPEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586058 | |

| Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-35-8 | |

| Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of Methyl 2 Chlorooxazole 4 Carboxylate

Nucleophilic Substitution Reactions at the C2 Position

The chlorine atom at the C2 position of the oxazole (B20620) ring is a good leaving group, making this position prone to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse 2-substituted oxazole derivatives.

Reactions with Amines and Thiols

The displacement of the C2-chloro substituent by nitrogen and sulfur nucleophiles is a common strategy for the derivatization of 2-chlorooxazoles. Reactions with primary and secondary amines proceed to furnish the corresponding 2-aminooxazole derivatives. These reactions are often facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction. For instance, the reaction of ethyl 2-chlorooxazole-4-carboxylate, a close analog of the methyl ester, with various amines can be achieved to produce a library of 2-aminooxazole compounds. The synthesis of N-substituted 4-phenyl-2-aminooxazoles has been accomplished through Buchwald-Hartwig cross-coupling reactions of the parent 2-aminooxazole with aryl halides, demonstrating a robust method for creating C-N bonds at the C2 position. acs.org

Similarly, thiols can react with methyl 2-chlorooxazole-4-carboxylate to yield 2-thiooxazoles. These reactions typically proceed in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The resulting 2-thiooxazole derivatives are valuable intermediates for further synthetic transformations.

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Primary Amines (R-NH₂) | Methyl 2-(alkylamino)oxazole-4-carboxylate | Base (e.g., triethylamine, potassium carbonate), Solvent (e.g., DMF, acetonitrile) |

| Secondary Amines (R₂NH) | Methyl 2-(dialkylamino)oxazole-4-carboxylate | Base (e.g., triethylamine, potassium carbonate), Solvent (e.g., DMF, acetonitrile) |

| Thiols (R-SH) | Methyl 2-(alkylthio)oxazole-4-carboxylate | Base (e.g., sodium hydride, potassium carbonate), Solvent (e.g., THF, DMF) |

Exploration of Other Nucleophilic Displacements

Beyond amines and thiols, the C2-chloro group can be displaced by a variety of other nucleophiles. Palladium-catalyzed cross-coupling reactions have proven to be particularly effective for the formation of carbon-carbon bonds at this position. For example, the Suzuki coupling reaction, which utilizes an organoboron reagent in the presence of a palladium catalyst and a base, can be employed to introduce aryl or vinyl substituents. nih.govresearchgate.net Similarly, the Stille coupling, which involves the reaction with an organotin reagent, provides another powerful method for C-C bond formation. researchgate.net These reactions significantly expand the synthetic utility of this compound, allowing for the creation of complex molecular architectures. nih.govresearchgate.net

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Methyl 2-aryloxazole-4-carboxylate |

| Stille Coupling | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Methyl 2-(aryl/vinyl)oxazole-4-carboxylate |

Transformations Involving the Methyl Ester Functionality

The methyl ester group at the C4 position offers another site for chemical modification, providing access to a range of functional derivatives.

Hydrolysis to 2-Chlorooxazole-4-carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid, like sulfuric acid, in an aqueous medium. The resulting 2-chlorooxazole-4-carboxylic acid is a key intermediate for the synthesis of amides and other carboxylic acid derivatives. nih.gov

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester into other esters by reaction with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions will lead to the formation of ethyl 2-chlorooxazole-4-carboxylate. masterorganicchemistry.comresearchgate.net This equilibrium-driven reaction is often pushed towards the desired product by using a large excess of the reactant alcohol.

Reduction to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (2-chlorooxazol-4-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. byjus.commasterorganicchemistry.comlibretexts.org The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The resulting alcohol can serve as a precursor for further synthetic modifications, such as oxidation to the corresponding aldehyde or conversion to other functional groups.

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH(aq), then H₃O⁺ or H₂SO₄(aq), heat | 2-Chlorooxazole-4-carboxylic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Alkyl 2-chlorooxazole-4-carboxylate |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (2-Chlorooxazol-4-yl)methanol |

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C2 position of this compound is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon bonds, connecting the oxazole core to various aryl, heteroaryl, and other organic fragments.

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the functionalization of 2-chlorooxazoles. jocpr.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. jocpr.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.com Research on the closely related ethyl 2-chlorooxazole-4-carboxylate has demonstrated its successful participation in Suzuki-Miyaura couplings with various arylboronic acids. nih.gov These reactions provide a direct route to 2-aryl-oxazole-4-carboxylates, which are valuable motifs in medicinal chemistry.

The reaction conditions typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like sodium carbonate in a mixed solvent system of toluene, ethanol, and water.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 82 |

| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 75 |

The Stille cross-coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. organic-chemistry.org Ethyl 2-chlorooxazole-4-carboxylate has been shown to undergo Stille coupling with organostannanes, providing an alternative route to 2-substituted oxazoles. nih.gov

Typical conditions for the Stille coupling of this substrate involve a palladium catalyst like Pd(PPh₃)₄ in a solvent such as toluene.

| Organostannane | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 88 |

| Tributyl(2-furyl)stannane | Pd(PPh₃)₄ | Toluene | 78 |

Beyond the Suzuki-Miyaura and Stille reactions, other palladium-catalyzed cross-coupling methods can be applied to 2-halooxazoles. The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing carbon-carbon bonds. libretexts.orgwikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.gov While specific examples with this compound are not extensively detailed, the reactivity of the C2-chloro group suggests its suitability as a substrate in such transformations.

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. rsc.org This reaction offers a pathway to introduce alkenyl substituents onto the oxazole ring. The general applicability of these advanced methodologies expands the synthetic utility of this compound as a versatile building block. nih.gov

The regioselectivity of metal-catalyzed cross-coupling reactions on the oxazole ring is a critical aspect of its synthetic utility. In the case of this compound, the C2 position is highly activated towards oxidative addition by a palladium(0) catalyst due to the presence of the chloro leaving group. This is the initial and rate-determining step in the catalytic cycle of most cross-coupling reactions. nih.gov

When the oxazole ring is further functionalized, for instance with a halogen at the C5 position, the regioselectivity of subsequent cross-coupling reactions can be controlled. Studies on 2,4-dihalooxazoles have shown that the choice of palladium catalyst and reaction conditions can direct the coupling to a specific position. nih.govnih.gov Generally, the C2 position is more reactive than the C4 or C5 positions in palladium-catalyzed cross-coupling reactions of halo-substituted oxazoles. This is attributed to the electronic nature of the oxazole ring, where the carbon adjacent to the oxygen and nitrogen atoms is more electrophilic.

In a sequential cross-coupling strategy, the more reactive C2-chloro group can be selectively coupled first. Following this, the functional group at another position, such as a halogen at C5, can undergo a second, distinct cross-coupling reaction, allowing for the controlled, stepwise construction of highly substituted oxazoles. nih.gov

Palladium-Catalyzed Coupling Reactions

Electrophilic Substitution and Functionalization at Other Ring Positions

While the C2 position of this compound is readily functionalized via cross-coupling, the C5 position is susceptible to electrophilic substitution. This allows for the introduction of a second point of diversity on the oxazole ring.

A common strategy involves the regioselective halogenation of the C5 position. nih.gov Treatment of ethyl 2-chlorooxazole-4-carboxylate with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) leads to the corresponding 5-bromo- or 5-iodo-2-chlorooxazole derivatives in high yields. masterorganicchemistry.comwikipedia.org

| Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄ | Ethyl 5-bromo-2-chlorooxazole-4-carboxylate | 95 |

| N-Iodosuccinimide (NIS) | CCl₄ | Ethyl 2-chloro-5-iodooxazole-4-carboxylate | 92 |

The introduction of a halogen at the C5 position opens up the possibility for further functionalization through a second, regioselective palladium-catalyzed cross-coupling reaction. This sequential strategy, involving coupling at C2 followed by functionalization and coupling at C5, provides a powerful and flexible approach to the synthesis of 2,4,5-trisubstituted oxazoles from the readily available this compound. nih.gov

Advanced Synthetic Applications As a Building Block

Synthesis of Diversely Substituted Oxazoles

A key application of methyl 2-chlorooxazole-4-carboxylate, and its ethyl ester analogue, is in the systematic synthesis of substituted oxazoles through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. nih.govacs.org This approach provides a flexible and high-yielding pathway to 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. nih.gov

The chloro group at the C-2 position of this compound is primed for substitution via palladium-catalyzed cross-coupling reactions. acs.org Various organometallic reagents can be employed to introduce a wide range of substituents at this position, leading to 2,4-disubstituted oxazoles. The ester group at C-4 can then be further manipulated if desired. acs.org

Commonly employed cross-coupling reactions include Suzuki, Stille, and Negishi reactions, all of which have been shown to proceed in good yields. acs.org For instance, the Suzuki coupling with arylboronic acids, the Stille coupling with organostannanes, and the Negishi coupling with organozinc reagents effectively replace the C-2 chlorine with aryl, heteroaryl, or alkyl groups. acs.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for 2,4-Disubstituted Oxazoles

| Coupling Reaction | Reagent Type | Catalyst/Conditions | Resulting C-2 Substituent |

|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Base | Aryl |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl |

| Negishi | Organozinc Halide | Pd(PPh₃)₄ | Aryl, Alkyl |

To generate 2,5-disubstituted oxazoles, the strategy involves modifying the C-4 ester into a less complex substituent or removing it altogether, while introducing a functional group at the C-5 position. Starting with this compound, the C-2 position can be functionalized first. Subsequently, the ester at C-4 can be hydrolyzed and decarboxylated. Halogenation at the now-vacant C-5 position provides a handle for a second cross-coupling reaction, ultimately yielding a 2,5-disubstituted oxazole (B20620). nih.govacs.org

The synthesis of 2,4,5-trisubstituted oxazoles from this compound showcases the scaffold's full potential. nih.gov The process typically begins with the substitution of the C-2 chloro group. The next step involves the regiocontrolled introduction of a halogen, usually bromine, at the C-5 position. acs.org This newly installed bromo group serves as a handle for a second, distinct palladium-catalyzed coupling reaction. This sequential coupling allows for the controlled introduction of different substituents at C-2 and C-5, while the ester remains at C-4, resulting in a fully substituted oxazole ring. acs.org This methodology provides a powerful tool for creating diverse molecular architectures. nih.gov

Table 2: General Strategy for 2,4,5-Trisubstituted Oxazoles

| Step | Position | Reaction Type | Description |

|---|---|---|---|

| 1 | C-2 | Pd-Catalyzed Coupling | The initial chloro group is replaced with a desired R¹ substituent. |

| 2 | C-5 | Halogenation | A bromine atom is selectively introduced at the C-5 position. |

| 3 | C-5 | Pd-Catalyzed Coupling | The bromo group is replaced with a different R² substituent. |

| 4 | C-4 | (Optional) | The methyl carboxylate group can be further modified as needed. |

Construction of Fused Heterocyclic Systems

Beyond simple substitution, this compound is a valuable precursor for building more complex molecular frameworks, including fused heterocyclic systems and molecules containing multiple oxazole units.

The synthesis of oxazolo-quinolinone scaffolds represents an important application of functionalized oxazoles in medicinal chemistry. While direct routes starting from this compound are not extensively documented, related structures serve as key intermediates. For example, 3-amino-4-hydroxyquinolin-2-ones can be acylated and subsequently cyclized to form the oxazole ring, yielding 2-substituted-oxazolo[4,5-c]quinolin-4(5H)-ones. lookchem.com The functional handles on the this compound scaffold could potentially be elaborated to create precursors for similar intramolecular cyclization strategies to access this valuable heterocyclic core.

The construction of molecules containing multiple oxazole units (poly-oxazoles) is of interest due to their presence in various natural products. nih.gov An iterative, two-stage process has been developed for the synthesis of poly-oxazoles. nih.govresearchgate.net This methodology often involves linking oxazole units through a C2-C4' bond. nih.gov

Given that this compound already possesses the C-2 chloro functionality, it is an ideal starting point for such an iterative sequence. nih.gov For example, the chloro group can react with a suitable nucleophile, such as the anion of tosylmethyl isocyanide (TosMIC), on another oxazole ring to form a bis-oxazole structure. nih.govresearchgate.net This iterative approach allows for the controlled and efficient synthesis of tris-oxazole and even tetra-oxazole systems. nih.gov

Role in the Preparation of Complex Natural Product Analogues

The oxazole ring is a common motif found in a wide array of natural products that exhibit significant biological activities, including anticancer, antibiotic, and antiviral properties. Consequently, the synthesis of analogues of these natural products is a critical area of research for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. This compound serves as a pivotal starting material in the synthesis of such analogues, providing a scaffold that can be readily modified.

The reactivity of the 2-chloro position on the oxazole ring allows for a variety of substitution reactions, enabling the introduction of diverse functional groups and the extension of the molecular framework. This is particularly advantageous in the synthesis of analogues of complex natural products where systematic modification of the core structure is desired to probe structure-activity relationships (SAR).

While specific, named examples of complex natural product analogues synthesized directly from this compound are not extensively detailed in publicly available literature, the synthetic utility of the closely related ethyl ester, Ethyl 2-chlorooxazole-4-carboxylate, in the total synthesis of oxazole-containing natural products such as muscoride A and siphonazoles, strongly supports the analogous application of the methyl ester. The methodologies employed for the ethyl ester are directly transferable to the methyl ester, underscoring its potential in the synthesis of analogues of these and other complex natural products.

The general synthetic strategy involves the displacement of the chloride with various nucleophiles, such as amines, thiols, and organometallic reagents, to introduce new side chains and build up the complexity of the molecule. The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments, or it can be reduced to an alcohol or converted to an aldehyde for further elaboration. This dual functionality of this compound provides synthetic chemists with a powerful tool for the divergent synthesis of a library of natural product analogues from a common intermediate.

The following table summarizes the key reactive sites of this compound and the types of transformations that can be employed in the synthesis of natural product analogues.

| Reactive Site | Type of Transformation | Potential for Analogue Synthesis |

| C2-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Introduction of a wide variety of side chains and functional groups to mimic or modify the natural product's structure. |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Formation of carbon-carbon bonds to append complex aryl or alkyl fragments. | |

| C4-Ester Group | Hydrolysis to Carboxylic Acid | Enables amide bond formation for coupling with amino acid or peptide fragments. |

| Reduction to Alcohol | Provides a handle for etherification or further oxidation to an aldehyde. | |

| Conversion to other functional groups | Allows for a broad range of chemical modifications to explore SAR. |

Detailed research findings on the application of similar halo-oxazole esters in the synthesis of complex molecules indicate that these building blocks are instrumental in constructing the core structures of various bioactive compounds. For instance, the synthesis of analogues of the bengazole family of natural products, which possess potent antifungal and anthelmintic activities, often relies on the construction of a bis-oxazole core. This compound is an ideal precursor for one of the oxazole rings in such structures.

In a hypothetical synthetic route to a bengazole analogue, this compound could be reacted with a suitable nucleophile to install the side chain present at the 2-position of one of the oxazole rings. Subsequent manipulation of the ester at the 4-position would allow for the coupling with the second oxazole-containing fragment, ultimately leading to the desired bis-oxazole core of the bengazole analogue. This strategic use of a pre-functionalized oxazole ring significantly streamlines the synthetic process.

Mechanistic Investigations of Key Transformations

Detailed Reaction Pathways in Nucleophilic Substitution Processes

The presence of a chlorine atom at the C2 position of the oxazole (B20620) ring renders methyl 2-chlorooxazole-4-carboxylate susceptible to nucleophilic substitution reactions. The generally accepted mechanism for nucleophilic substitution on electron-deficient heterocyclic systems is the nucleophilic aromatic substitution (SNAr) mechanism. nih.govresearchgate.net This pathway typically proceeds through a two-step addition-elimination sequence.

In the initial step, a nucleophile attacks the electrophilic C2 carbon of the oxazole ring, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing carboxylate group at the C4 position and the nitrogen atom within the oxazole ring. The formation of this intermediate is often the rate-determining step of the reaction.

The second step involves the departure of the chloride ion as a leaving group, which re-establishes the aromaticity of the oxazole ring and yields the substituted product. The efficiency of this step is influenced by the stability of the leaving group.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of a diverse array of 2-substituted oxazole derivatives. The reaction conditions, such as the nature of the solvent and the presence of a base, can significantly influence the reaction rate and yield. For instance, polar aprotic solvents are often employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

While specific kinetic and computational studies on this compound are not extensively documented in the reviewed literature, the proposed SNAr mechanism is well-established for a wide range of halo-substituted heterocyclic compounds and is the most plausible pathway for its nucleophilic substitution reactions. nih.govresearchgate.net

Elucidation of Catalytic Cycles in Transition Metal-Mediated Cross-Couplings

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The most common of these reactions involve palladium catalysts. The general catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira couplings are well-established and are believed to be operative in the reactions of 2-chlorooxazoles. nih.govresearchgate.netmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chlorooxazole (B1317313) with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: A low-valent palladium(0) complex oxidatively adds to the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the chloride ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired 2-substituted oxazole product and regenerating the palladium(0) catalyst.

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the C-Cl bond of the oxazole. |

| Transmetalation | The organic group from the boronic acid replaces the chloride on the Pd(II) complex. |

| Reductive Elimination | The coupled product is released, and the Pd(0) catalyst is regenerated. |

Heck Coupling: This reaction couples the 2-chlorooxazole with an alkene. The catalytic cycle involves:

Oxidative Addition: Similar to the Suzuki-Miyaura coupling, a Pd(0) species adds to the C-Cl bond.

Migratory Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the coupled product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The palladium-hydride species is reductively eliminated in the presence of a base to regenerate the Pd(0) catalyst.

Sonogashira Coupling: This reaction forms a C-C bond between the 2-chlorooxazole and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The proposed cycle includes:

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the 2-chlorooxazole.

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

While these are the generally accepted catalytic cycles, the specific ligands on the palladium catalyst, the base, and the solvent can all play a crucial role in the efficiency and selectivity of these transformations.

Studies on Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of reactions involving this compound is a critical aspect, particularly when considering further functionalization of the oxazole ring. The inherent electronic properties of the substituted oxazole ring direct the outcome of subsequent reactions.

Regioselectivity: The oxazole ring has three potential sites for further electrophilic or nucleophilic attack: the C4, C5, and the nitrogen atom. However, in the context of derivatizing the initial cross-coupling products, the focus is often on the remaining C-H bonds of the oxazole core. The electronic nature of the substituents at C2 and C4 will dictate the most reactive site. For instance, after a Suzuki coupling at the C2 position, the electron-donating or -withdrawing nature of the newly introduced group will influence the acidity of the C5-H bond, making it a potential site for deprotonation and subsequent reaction with an electrophile. nih.govfigshare.com

Studies on related oxazole systems have shown that directed metalation can be a powerful tool for achieving regioselective functionalization. nih.govfigshare.comfigshare.com For example, the use of strong bases can selectively deprotonate the C5 position, allowing for the introduction of a second, different substituent. The choice of base and reaction conditions is paramount in controlling this regioselectivity.

| Position | Reactivity | Influencing Factors |

| C2 | Electrophilic | Site of initial nucleophilic substitution and cross-coupling. |

| C5 | Potentially nucleophilic | Acidity of C5-H is influenced by substituents at C2 and C4. |

Stereoselectivity: There is limited information in the reviewed literature specifically addressing stereoselective derivatizations of this compound. Stereoselectivity would become a significant consideration if a chiral center is introduced in the molecule, for example, through the use of a chiral nucleophile in a substitution reaction or a chiral ligand in a metal-catalyzed process.

For instance, if a chiral amine were to be used as a nucleophile in a substitution reaction at the C2 position, the potential for diastereoselectivity would arise if another stereocenter is present in the molecule. Similarly, in transition metal-catalyzed reactions, the use of chiral phosphine (B1218219) ligands could, in principle, induce enantioselectivity if the reaction creates a new stereocenter. However, to date, research has primarily focused on the synthesis of achiral derivatives of this compound. Further investigations are required to explore the potential for stereoselective transformations involving this compound.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 2-chlorooxazole-4-carboxylate (C₅H₄ClNO₃), two distinct signals are predicted. The methyl (-OCH₃) protons of the ester group would appear as a singlet, typically in the range of 3.8-4.0 ppm. The single proton on the oxazole (B20620) ring (H-5) is expected to resonate further downfield as a singlet, likely in the 8.0-8.5 ppm region, due to the deshielding effects of the electronegative oxygen and nitrogen atoms in the aromatic ring and the adjacent ester group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type. The molecule is expected to show five distinct signals corresponding to each of its five carbon atoms. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, N, Cl). Electron-withdrawing groups cause a downfield shift to a higher ppm value. ipb.pt

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) Range | Multiplicity | Integration | Assignment |

| 8.0 - 8.5 | Singlet (s) | 1H | Oxazole ring proton (H-5) |

| 3.8 - 4.0 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) Range | Assignment |

| 160 - 165 | Ester Carbonyl (C=O) |

| 155 - 160 | Oxazole Ring Carbon (C-2) |

| 140 - 145 | Oxazole Ring Carbon (C-4) |

| 130 - 135 | Oxazole Ring Carbon (C-5) |

| 52 - 55 | Methyl Ester Carbon (-OCH₃) |

Mass Spectrometry (MS) Techniques (LC-MS, UPLC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, the molecular weight is 161.54 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the presence of an M+2 peak, which is a second peak at two mass units higher than the molecular ion peak. This pattern is characteristic of compounds containing chlorine, due to the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). wpmucdn.com The relative intensity of the M⁺ to the M+2 peak is approximately 3:1. miamioh.edu

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula (C₅H₄ClNO₃) by providing a highly accurate mass measurement. Common fragmentation patterns for esters might include the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da). libretexts.org Cleavage of the oxazole ring could also occur under electron impact ionization.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 161 | [C₅H₄³⁵ClNO₃]⁺ | Molecular Ion Peak (M⁺) |

| 163 | [C₅H₄³⁷ClNO₃]⁺ | Isotopic Peak (M+2) |

| 130/132 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 102/104 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the functional groups present in a sample.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1720-1750 cm⁻¹ would be indicative of the C=O stretch of the ester carbonyl group. libretexts.org The C-O stretching vibrations of the ester would appear as two bands in the 1300-1000 cm⁻¹ region. vscht.cz Vibrations associated with the oxazole ring, such as C=N and C-O-C stretching, typically occur in the 1650-1400 cm⁻¹ region. A band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 800-600 cm⁻¹.

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 1720 - 1750 | C=O Stretch | Ester |

| 1650 - 1550 | C=N Stretch | Oxazole Ring |

| 1500 - 1400 | C=C Stretch | Oxazole Ring |

| 1250 - 1300 | C-O Stretch (asymmetric) | Ester |

| 1000 - 1100 | C-O Stretch (symmetric) | Ester / Oxazole Ring |

| 800 - 600 | C-Cl Stretch | Chloroalkane |

X-ray Crystallography

To date, a crystal structure for this compound has not been reported in public databases such as the Cambridge Structural Database (CSD). If suitable single crystals of the compound could be grown, X-ray diffraction analysis would confirm the planarity of the oxazole ring and provide exact measurements of the geometry of the ester and chloro substituents relative to the heterocyclic core.

Advanced Spectroscopic Methods for Structural Analysis

For an unambiguous assignment of all proton and carbon signals, especially in more complex molecules, advanced NMR techniques are often employed. While not strictly necessary for a molecule with a relatively simple predicted spectrum like this compound, these methods provide powerful confirmation.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would show correlations between coupled protons (though none are predicted for this molecule). HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignment of the H-5/C-5 and -OCH₃ signals. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful as it reveals correlations between protons and carbons over two or three bonds, which would definitively link the methyl protons to the ester carbonyl carbon and the C-4 of the oxazole ring. mdpi.com

These advanced methods, when used in combination, leave no ambiguity in the final structural determination of the molecule.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 2-chlorooxazole-4-carboxylate, methods like Density Functional Theory (DFT) are employed to determine its geometric and electronic characteristics. nih.govmdpi.commdpi.comrsc.org These calculations typically involve the use of a basis set, such as 6-311++G(d,p), to accurately describe the distribution of electrons within the molecule.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For oxazole (B20620) derivatives, these calculations help in understanding their diverse chemical behaviors. researchgate.net

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are useful for identifying electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). In this compound, the electronegative oxygen and nitrogen atoms of the oxazole ring, along with the chlorine atom and the carbonyl oxygen of the ester group, are expected to be regions of negative potential, while the hydrogen atoms and the carbon atoms bonded to these electronegative atoms would exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule |

Note: The values in this table are representative and would be determined through specific computational calculations.

Prediction and Validation of Reaction Mechanisms

Theoretical chemistry plays a crucial role in elucidating the pathways of chemical reactions. For this compound, computational methods can be used to predict the mechanisms of various transformations, such as nucleophilic and electrophilic substitutions. The oxazole ring is known to undergo electrophilic substitution, typically at the C5 position, especially when activated by electron-donating groups. wikipedia.orgtandfonline.com Conversely, nucleophilic substitution is favored at the C2 position, particularly with a good leaving group like chlorine present. wikipedia.orgtandfonline.compharmaguideline.com

Computational studies can map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different pathways. For instance, in a nucleophilic substitution reaction at the C2 position of this compound, theoretical calculations can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride ion. The calculated activation barriers for different potential mechanisms can help in determining the most likely reaction pathway. These theoretical predictions can then be validated against experimental observations.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govgoodreads.combpasjournals.comtandfonline.comwjbphs.com For a class of compounds like substituted oxazoles, QSAR studies can identify the key molecular descriptors that govern their activity.

These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By developing a statistically significant mathematical model that relates these descriptors to a specific activity (e.g., antifungal or anticancer), it becomes possible to predict the activity of new, unsynthesized derivatives. nih.govbpasjournals.com For this compound, its descriptors would be calculated and used as a data point in the development of such a model for a series of related oxazole compounds. The model could reveal, for instance, the influence of the chloro and methyl carboxylate substituents on a particular biological activity.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptor | Predicted Value | Relevance |

| Electronic | Dipole Moment | ~3.5 D | Influences interactions with polar biological targets |

| Steric | Molecular Volume | ~120 ų | Affects binding affinity to receptor sites |

| Hydrophobic | LogP | ~1.5 | Governs membrane permeability and distribution |

Note: The values in this table are estimates and would be precisely calculated using specialized software.

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule is crucial for its function and reactivity. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ester group to the oxazole ring.

Computational methods can be used to systematically explore the potential energy surface associated with this rotation, identifying the low-energy (stable) and high-energy (unstable) conformations. The results are often visualized in a Ramachandran-like plot, showing the relative energy of the molecule as a function of the dihedral angle of the rotating bond. These studies can reveal the most stable conformation of the molecule in the gas phase or in different solvent environments. For five-membered heterocyclic rings, the analysis can also include the degree of ring puckering. osi.lvacs.orgresearchgate.netresearchgate.net Understanding the preferred conformation is important as it can influence how the molecule interacts with biological targets or other reactants.

Biological Activities and Medicinal Chemistry Potential of Derivatives

Antibacterial Efficacy Studies of Oxazole (B20620) Derivatives

Oxazole derivatives have been identified as potent antibacterial agents, with various studies demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. derpharmachemica.comijpsr.infomedicopublication.com

Derivatives of the oxazole class have shown significant promise in combating Gram-positive bacteria, particularly the clinically important pathogen Staphylococcus aureus. derpharmachemica.com Certain synthesized compounds have demonstrated potent anti-staphylococcal activity, in some cases inhibiting the cytokinesis of S. aureus. derpharmachemica.com

Research into 1,3,4-oxadiazole (B1194373) derivatives, a related class of compounds, has yielded potent agents against multiple S. aureus strains, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov In one study, three specific 1,3,4-oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/ml against seven different S. aureus strains. nih.gov Further investigations into norfloxacin (B1679917) derivatives incorporating a 1,3,4-oxadiazole ring revealed compounds with excellent activity against S. aureus (MICs = 1–2 µg/mL) and even more potent activity against MRSA strains (MICs = 0.25–1 µg/mL). nih.gov Another study highlighted propanoic acid derivatives containing an oxazole moiety that showed strong activity against S. aureus and MRSA, with MIC values as low as 1.56 µg/ml. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives | S. aureus | 4 - 32 | nih.gov |

| Norfloxacin-1,3,4-oxadiazole Hybrids | S. aureus | 1 - 2 | nih.gov |

| Norfloxacin-1,3,4-oxadiazole Hybrids | MRSA | 0.25 - 1 | nih.gov |

| Propanoic Acid-Oxazole Derivatives | S. aureus | 1.56 | nih.gov |

| Propanoic Acid-Oxazole Derivatives | MRSA | 1.56 | nih.gov |

| Propanoic Acid-Oxazole Derivatives | Bacillus subtilis | 1.56 - 3.12 | nih.gov |

The antibacterial spectrum of oxazole derivatives extends to Gram-negative pathogens. For instance, a series of amine-linked bis- and tris-heterocycles containing an oxazole ring showed excellent activity against Klebsiella pneumoniae, with a zone of inhibition of 22 mm. derpharmachemica.com Other studies have evaluated derivatives against Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

One comprehensive review detailed propanoic acid derivatives with an oxazole core that were tested against E. coli, showing MIC values ranging from 3.12 to 6.25 µg/ml. nih.gov Another series of synthesized oxazoles linked to a pyrazole (B372694) moiety also demonstrated inhibitory effects on E. coli and P. aeruginosa. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Propanoic Acid-Oxazole Derivatives | E. coli | 3.12 - 6.25 | nih.gov |

| Pyrazole-Oxazole Derivatives | E. coli | Zone of Inhibition: 9.4 - 13.7 mm | nih.gov |

| Pyrazole-Oxazole Derivatives | P. aeruginosa | Zone of Inhibition: 7.4 - 8.5 mm | nih.gov |

Antifungal Activity Investigations of Oxazole Derivatives

In addition to antibacterial properties, oxazole derivatives have been investigated for their potential as antifungal agents, particularly against opportunistic fungal pathogens like Candida species. frontiersin.orgnih.govresearchgate.net

Candida infections represent a significant public health concern, especially in immunocompromised individuals, creating a need for novel antifungal drugs. frontiersin.orgresearchgate.net Oxazole and related oxadiazole derivatives have emerged as promising candidates. Two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against Candida albicans, both exhibiting an in vitro MIC of 32 μg/ml. frontiersin.orgresearchgate.net Another 1,3,4-oxadiazole compound, LMM6, was also highly effective against several clinical C. albicans isolates, with MIC values ranging from 8 to 32 µg/mL and demonstrating a fungicidal profile. mdpi.com

In a different study, new derivatives bearing an oxazole moiety attached to a bile acid side chain were synthesized and tested. nih.gov Two of these compounds showed the highest percentages of inhibition against C. albicans, recording values of 63.84% and 61.40% at a concentration of 250 μg/mL. nih.gov

| Derivative Class | Activity Metric | Value | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoles (LMM5, LMM11) | MIC | 32 µg/mL | frontiersin.orgresearchgate.net |

| 1,3,4-Oxadiazole (LMM6) | MIC | 8 - 32 µg/mL | mdpi.com |

| Bile Acid-Oxazole Derivative (6e) | % Inhibition at 250 µg/mL | 63.84% | nih.gov |

| Bile Acid-Oxazole Derivative (6g) | % Inhibition at 250 µg/mL | 61.40% | nih.gov |

Modulation of Lipid Metabolism Pathways

Beyond antimicrobial applications, oxazole derivatives have been identified as modulators of key enzymes in lipid metabolism, highlighting their potential for treating metabolic diseases.

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a crucial enzyme that catalyzes the final step in the synthesis of triglycerides. nih.govscbt.com Inhibition of DGAT1, the predominant isoform in the intestine, is a therapeutic strategy for managing dyslipidemia. nih.govnih.gov A scaffold hopping strategy successfully led to the discovery of 2-aminooxazole amides as potent inhibitors of DGAT1. nih.gov Further optimization of this lead series resulted in compounds with oral in vivo efficacy. nih.gov Other research has also noted the development of oxazole-containing heteroaryl analogs that exhibit low nanomolar inhibitory properties against DGAT. researchgate.net The pharmacological inhibition of DGAT1 has been shown to blunt the post-absorptive lipid profile, indicating a promising avenue for therapeutic intervention in metabolic disorders. nih.gov

Implications for Metabolic Syndrome and Related Disorders

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Derivatives of oxazoles have shown promise in addressing several of these metabolic dysregulations, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.com

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism. mdpi.com Oxazole-containing compounds have been identified as potent agonists for PPARα and PPARγ. nih.gov Agonism of PPARα primarily influences lipid metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. drugbank.com Conversely, PPARγ activation enhances insulin (B600854) sensitivity and is a key mechanism for controlling blood glucose levels. drugbank.com

A notable example of an oxazole-based dual PPARα/γ agonist is Aleglitazar. nih.gov Studies on such dual agonists have demonstrated their ability to synergistically control both lipid and glucose levels. drugbank.com The structural backbone of these molecules, often an α-alkoxy-β-arylpropionic acid with an oxazole moiety, is crucial for their potent and balanced activity. nih.gov

Research has led to the design and synthesis of novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives as PPARα/γ dual agonists. One lead compound from this series, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid, has demonstrated significant hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models of diabetes and obesity. nih.gov

The following table summarizes the key effects of oxazole derivatives on metabolic parameters:

| Metabolic Parameter | Effect of Oxazole Derivatives (PPAR Agonists) | Primary Receptor Target |

| Blood Glucose | Decrease | PPARγ |

| Insulin Sensitivity | Increase | PPARγ |

| Triglycerides | Decrease | PPARα |

| HDL Cholesterol | Increase | PPARα |

These findings underscore the potential of derivatives of compounds like Methyl 2-chlorooxazole-4-carboxylate as templates for the development of new therapeutics for metabolic syndrome and related disorders such as type 2 diabetes and dyslipidemia.

Therapeutic Applications of Oxazole-Based Compounds as Pharmaceutical Intermediates

The oxazole scaffold is a valuable building block in the synthesis of various pharmaceuticals. The versatility of its chemical modification allows for the creation of a diverse range of molecules with different therapeutic applications. This compound, and its close analog ethyl 2-chlorooxazole-4-carboxylate, serve as excellent examples of how a substituted oxazole can be a starting point for more complex drug molecules.

A prominent example of a marketed drug featuring an oxazole core is Oxaprozin . lookchem.comccspublishing.org.cn Oxaprozin, chemically known as 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) used to relieve the inflammation, swelling, stiffness, and joint pain associated with osteoarthritis and rheumatoid arthritis. lookchem.com The synthesis of Oxaprozin involves the formation of the diphenyl-oxazole moiety as a key step. One synthetic route involves the condensation of benzoin (B196080) with succinic anhydride (B1165640) to form a hemisuccinate, which is then cyclized with ammonium (B1175870) acetate (B1210297) in acetic acid to yield the oxazole ring. lookchem.com

Another significant example is Aleglitazar , an investigational drug developed for the treatment of type II diabetes. nih.govdrugbank.com Aleglitazar is a potent and balanced dual PPARα/γ agonist. nih.gov Its chemical structure, (S)-2-methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzo[b]thiophen-7-yl}propanoic acid, highlights the central role of the substituted oxazole ring. The synthesis of Aleglitazar involves the construction of the oxazole intermediate, which is then coupled with other fragments to build the final molecule. researchgate.net Although its clinical development was halted, Aleglitazar remains a key example of the application of oxazole intermediates in the design of drugs for metabolic diseases. nih.gov

The following table lists the mentioned oxazole-based drugs and their therapeutic applications:

| Drug Name | Chemical Class | Therapeutic Application |

| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) | Anti-inflammatory, Analgesic |

| Aleglitazar | Dual PPARα/γ agonist | Anti-diabetic, Anti-dyslipidemic |

Agrochemical Applications of Derivatives

Utility as Intermediates in Crop Protection Agent Synthesis

Methyl 2-chlorooxazole-4-carboxylate serves as a crucial starting material for the synthesis of various agrochemical compounds, primarily through the reactivity of the chlorine atom at the 2-position of the oxazole (B20620) ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules with desired biological activities. The ester group at the 4-position also provides a handle for further chemical modifications.

The general synthetic utility of 2-chlorooxazole-4-carboxylates is well-documented, with the ethyl ester analogue, Ethyl 2-chlorooxazole-4-carboxylate, being highlighted as a versatile intermediate for the synthesis of variously substituted oxazoles. nih.govresearchgate.net This versatility is directly applicable to the methyl ester, which can be used to create libraries of compounds for screening as potential crop protection agents.

A common synthetic strategy involves the reaction of this compound with various amines to form 2-aminooxazole-4-carboxamide derivatives. This amide bond formation is a key step in building the core structure of many biologically active molecules. The resulting oxazole carboxamides can then be further modified to optimize their efficacy and spectrum of activity against target pests and pathogens.

Table 1: Key Reactions in the Synthesis of Agrochemical Derivatives from this compound

| Reaction Type | Reactant | Product | Significance in Agrochemical Synthesis |

| Nucleophilic Acyl Substitution | Amine (R-NH2) | Methyl 2-(alkylamino)oxazole-4-carboxylate | Formation of key amide linkages found in many fungicides and insecticides. |

| Hydrolysis | Water/Base | 2-Chlorooxazole-4-carboxylic acid | Provides a carboxylic acid moiety for further derivatization. |

| Amidation | Amine (R-NH2) after hydrolysis | 2-Chlorooxazole-4-carboxamide | Creation of carboxamide derivatives with potential biological activity. |

Development of Novel Biologically Active Agrochemicals

Research into the derivatives of this compound has led to the discovery of compounds with significant fungicidal and insecticidal properties. The oxazole carboxamide scaffold, in particular, has proven to be a fruitful area for the development of new active ingredients.

Fungicidal Activity

Studies have shown that novel pyridyl-oxazole carboxamides exhibit promising fungicidal activities. nih.gov For instance, a series of these compounds were evaluated against common plant pathogens, demonstrating high inhibitory effects. The design of these molecules often draws inspiration from existing successful fungicides, incorporating the oxazole carboxamide core as a key pharmacophore. nih.gov

Table 2: Fungicidal Activity of Pyridyl-Oxazole Carboxamide Derivatives

| Compound | Target Pathogen | Inhibition Rate (%) at 100 mg/L |

| 6a (R = 2-F) | Botrytis cinerea | 100 |

| 6b (R = 4-F) | Botrytis cinerea | 100 |

| 6b (R = 4-F) | Rhizoctonia solani | 100 |

| 6c (R = 2,4-di-F) | Botrytis cinerea | 100 |

| 6d (R = 2,6-di-F) | Botrytis cinerea | 100 |

| 6e (R = 3-Cl) | Botrytis cinerea | 100 |

| 6e (R = 3-Cl) | Rhizoctonia solani | 90 |

| 6f (R = 3-Cl-2-CH3) | Botrytis cinerea | 90 |

| 6g (R = 4-CH3) | Botrytis cinerea | 100 |

| 6h | Botrytis cinerea | 100 |

| 6h | Rhizoctonia solani | 90 |

Source: Adapted from research on novel pyridyl–oxazole carboxamides. nih.gov

Insecticidal Activity

In the realm of insecticides, derivatives of oxazole-4-carboxamides have also demonstrated significant potential. Research into o-carboxamidobenzamide compounds containing a 2-(substituted phenyl)oxazole group revealed insecticidal activity against the oriental armyworm (Mythimna separata). sioc-journal.cn This indicates that the oxazole-4-carboxamide (B1321646) scaffold can be effectively utilized in the design of new insecticidal agents.

Table 3: Insecticidal Activity of 2-(Substituted phenyl)oxazole-4-carboxamide Derivatives

| Compound | Target Pest | Activity Noted |

| 2-(2-bromophenyl)-N-(4-chloro-2-(methoxycarbamoyl)-6-methylphenyl)oxazole-4-carboxamide (11p) | Oriental armyworm (Mythimna separata) | Highest insecticidal activity among tested compounds. sioc-journal.cn |

Source: Adapted from research on o-carboxamidobenzamide compounds. sioc-journal.cn

The development of these novel agrochemicals underscores the importance of this compound as a key intermediate. Its ability to be readily incorporated into diverse molecular structures allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation crop protection solutions.

An In-depth Analysis of this compound

This compound is a distinct chemical entity belonging to the oxazole class of heterocyclic compounds. This article delves into the specifics of this compound, focusing exclusively on its chemical characteristics and potential applications in specialized fields as indicated by current research trends.

Other Potential Applications

While the primary applications of Methyl 2-chlorooxazole-4-carboxylate are still under extensive investigation, its structural features suggest potential utility in advanced scientific domains. The inherent reactivity of the oxazole (B20620) ring, combined with the electronic effects of the chloro and carboxylate groups, makes it a candidate for the development of novel materials and optical technologies.

In the realm of materials science, the oxazole nucleus is a valuable building block for the synthesis of conjugated polymers. These polymers are of significant interest due to their electronic and photophysical properties. The presence of the electron-withdrawing chloro group and the methyl carboxylate group on the oxazole ring of this compound can modulate the electron affinity and band gap of polymers incorporating this moiety.

Research into oxazole-containing π-conjugated polymers has shown that these materials can exhibit moderate electron-accepting properties. researchgate.net The specific substitution pattern of this compound could be leveraged to fine-tune the electronic characteristics of such polymers, potentially leading to applications in organic electronics, such as in the fabrication of organic field-effect transistors (OFETs) or as components in organic photovoltaic (OPV) devices. The versatility of the 2-chlorooxazole (B1317313) scaffold, as demonstrated by the reactivity of its ethyl ester analogue in palladium-catalyzed cross-coupling reactions, suggests that it can be readily incorporated into larger polymeric structures. acs.orgnih.gov

The potential for 4-chlorooxazole derivatives to function as photoconductive substances is an area of active exploration. Photoconductive materials are those whose electrical conductivity increases upon exposure to light. This property is central to a range of technologies, including photodetectors, electrophotography, and photorefractive applications.

Polymers containing heterocyclic moieties, such as oxazoles, have been investigated for their photoconductive and nonlinear optical properties. scilit.com The incorporation of a chloro-substituted oxazole unit, such as the one found in this compound, can influence the charge transport properties of these materials. The electron-withdrawing nature of the chlorine atom can impact the energy levels of the molecular orbitals, which in turn affects the efficiency of charge carrier generation and transport upon illumination. While direct studies on the photoconductivity of this compound are not extensively documented, the broader class of oxazole derivatives has shown promise in this area. scilit.com Further research into the photophysical properties of materials derived from this compound could unveil its potential in developing new photoconductive polymers and other optical materials.

Future Directions and Research Outlook

Development of More Efficient and Sustainable Synthetic Routes

The future development of synthetic routes towards Methyl 2-chlorooxazole-4-carboxylate and its analogues is increasingly driven by the principles of green and sustainable chemistry. While classical methods like the Robinson-Gabriel and Bredereck syntheses provide foundational approaches to the oxazole (B20620) core, contemporary research focuses on improving efficiency, reducing waste, and utilizing environmentally benign reagents and conditions.

One promising avenue is the refinement of one-pot multicomponent reactions (MCRs) that can construct the oxazole ring with the desired substitution pattern in a single, efficient step from simple precursors. ontosight.ai The use of heterogeneous catalysts, such as copper-based nanoparticles, in aqueous media represents a significant step towards sustainability, offering ease of catalyst recovery and reuse. ontosight.ai

Furthermore, the adaptation of existing syntheses to flow chemistry platforms presents a significant opportunity for scalable and safer production. A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been demonstrated, showcasing the potential for rapid, on-demand production of oxazole libraries with high purity and yield. durham.ac.ukacs.org This methodology minimizes manual handling of intermediates and allows for precise control over reaction parameters, which is particularly advantageous for large-scale manufacturing.

Microwave-assisted and ultrasound-promoted syntheses are also gaining traction as green alternatives. These techniques can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions, thereby minimizing the environmental footprint of the synthetic process. nih.gov Future research will likely focus on adapting these energy-efficient methods for the synthesis of highly functionalized oxazoles like this compound.

Table 1: Comparison of Synthetic Approaches for Oxazole Derivatives

| Synthetic Strategy | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High atom economy, reduced waste, operational simplicity. | Development of novel MCRs with broader substrate scope. |

| Flow Chemistry | Continuous processing in microreactors. | Scalability, improved safety, precise process control, automation. durham.ac.uk | Integration of in-line purification and analysis. |

| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources. | Rapid reaction rates, higher yields, often solvent-free. nih.gov | Application to a wider range of complex oxazole targets. |

| Heterogeneous Catalysis | Use of solid-supported catalysts. | Easy catalyst separation and recycling, environmentally friendly. ontosight.ai | Design of more active and selective heterogeneous catalysts. |

Discovery of Novel Reactivity Modes and Transformative Reactions

This compound is a richly functionalized molecule, and its true potential lies in the selective manipulation of its reactive sites. The chloro substituent at the C2 position is an excellent electrophilic handle for a variety of cross-coupling reactions, making it a versatile intermediate for the synthesis of substituted oxazoles.

Research on the analogous ethyl ester has demonstrated that the C2-chloro group readily participates in palladium-catalyzed Suzuki, Stille, and Negishi coupling reactions. nih.gov These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at this position with good yields. Future work will likely expand the scope of these coupling reactions to include other methodologies like Buchwald-Hartwig amination and Sonogashira coupling, further diversifying the accessible chemical space.

The oxazole ring itself can undergo further functionalization. For instance, regiocontrolled bromination at the C5 position of the coupled products opens up the possibility of a second, orthogonal palladium-catalyzed cross-coupling reaction. nih.gov This sequential functionalization strategy is a powerful tool for creating highly substituted, drug-like molecules from a single, common precursor. The ester group at the C4 position provides another point for diversification, enabling transformations such as reduction to an alcohol, hydrolysis to a carboxylic acid, or conversion to an amide.

Beyond established cross-coupling, future research may uncover novel reactivity modes. For example, the oxazole ring can participate as a diene in Diels-Alder reactions, providing a pathway to pyridine (B92270) derivatives. Exploring these transformative reactions will unlock new synthetic routes to complex heterocyclic systems.

Table 2: Reactivity Profile of the 2-Chlorooxazole-4-carboxylate Scaffold

| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| C2 (Cl) | Suzuki Coupling | ArB(OH)₂, Pd catalyst, base | Formation of 2-aryl-oxazoles | nih.gov |

| C2 (Cl) | Stille Coupling | ArSn(Alkyl)₃, Pd catalyst | Formation of 2-aryl-oxazoles | nih.gov |

| C2 (Cl) | Negishi Coupling | ArZnX, Pd catalyst | Formation of 2-aryl-oxazoles | nih.gov |

| C5 (H) | Bromination | NBS or Br₂ | Formation of 5-bromo-oxazoles | nih.gov |

| C4 (Ester) | Amidation | Amine, heat or catalyst | Formation of 4-carboxamide-oxazoles | - |

Design and Synthesis of Advanced Functional Materials Utilizing Oxazole Scaffolds

The unique electronic and photophysical properties of the oxazole ring make it an attractive component for the design of advanced functional materials. Oxazole-containing compounds are being explored for applications in organic electronics, polymer science, and as fluorescent probes.

Oxazole-based polymers are of interest for their potential high thermal stability, chemical resistance, and tailored optical properties, making them candidates for high-performance coatings and adhesives. organic-chemistry.org Furthermore, small organic molecules incorporating oxazole and thiazole (B1198619) units have been designed and synthesized for use as host materials in green and red phosphorescent organic light-emitting diodes (OLEDs), demonstrating excellent thermal stability and high device efficiencies. tandfonline.com

The inherent fluorescence of many oxazole derivatives also makes them ideal scaffolds for the development of chemosensors and biological probes. tandfonline.comacs.org For example, naphthoxazole-based compounds have been developed as fluorescent probes for the detection of singlet oxygen. acs.org The ester and chloro functionalities on this compound serve as convenient anchor points for attaching recognition units or for polymerization, allowing for the systematic design of new materials with tailored properties. Future research will likely focus on incorporating this scaffold into conjugated polymers for organic photovoltaics or into macrocyclic structures for selective ion sensing.

In-depth Pharmacological and Toxicological Profiling of Biologically Active Derivatives

The oxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. researchgate.netrsc.org Derivatives of this heterocyclic system are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgacs.org

The versatility of this compound as a synthetic intermediate allows for the creation of large libraries of diverse derivatives for biological screening. The anticancer activity of oxazoles is particularly noteworthy, with compounds reported to inhibit various targets such as tubulin polymerization, protein kinases, and DNA topoisomerases. durham.ac.uktandfonline.com Similarly, numerous oxazole derivatives have demonstrated potent antibacterial and antifungal activity against a range of pathogens, including multi-drug resistant strains. ontosight.aiacs.orgtandfonline.com

Future research in this area will involve the systematic pharmacological profiling of new derivatives synthesized from the parent compound. This will include in-depth studies of their mechanisms of action, structure-activity relationships (SAR), and absorption, distribution, metabolism, and excretion (ADME) properties. Comprehensive toxicological profiling will also be essential to identify candidates with favorable safety profiles for further preclinical and clinical development. The goal is to leverage the synthetic accessibility of this scaffold to discover novel therapeutic agents with improved efficacy and reduced side effects.

Table 3: Reported Biological Activities of Oxazole Scaffolds

| Pharmacological Activity | Mechanism/Target (Examples) | Significance | Reference |

|---|---|---|---|